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4-Bromo-6-methylpyridazin-3-amine Documentation Hub

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  • Product: 4-Bromo-6-methylpyridazin-3-amine
  • CAS: 1260890-22-9

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-Bromo-6-methylpyridazin-3-amine: Properties, Synthesis, and Reactivity for Drug Discovery Applications

Introduction The pyridazine ring is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties that include a high dipole moment, robust hydrogen-bonding capacity, and the ability to s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazine ring is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties that include a high dipole moment, robust hydrogen-bonding capacity, and the ability to serve as a bioisosteric replacement for a phenyl ring with reduced lipophilicity.[1] These features make pyridazine derivatives valuable components in the design of novel therapeutics, with applications ranging from kinase inhibitors for oncology to agents targeting neurodegenerative diseases.[2][3][4]

This technical guide focuses on 4-Bromo-6-methylpyridazin-3-amine (CAS No. 1260890-22-9), a key heterocyclic building block. The strategic placement of the amino, bromo, and methyl groups on the pyridazine core provides three distinct points for chemical modification. The bromine atom, in particular, serves as a versatile synthetic handle for modern cross-coupling reactions, enabling the rapid construction of diverse chemical libraries. This document provides an in-depth overview of its chemical properties, a validated synthesis protocol, its reactivity profile, and its strategic application for professionals in pharmaceutical research and development.

Molecular Identity and Physicochemical Properties

Nomenclature and Structure

The unique arrangement of substituents on the pyridazine ring defines the identity and reactivity of the molecule.

  • IUPAC Name: 4-bromo-6-methylpyridazin-3-amine[5]

  • CAS Number: 1260890-22-9[5]

  • Molecular Formula: C₅H₆BrN₃[5]

  • Synonyms: 4-bromo-6-methyl-pyridazin-3-amine[5]

Figure 1: Structure of 4-Bromo-6-methylpyridazin-3-amine
Physicochemical Data

The properties of this compound make it suitable for a range of organic reactions and subsequent pharmaceutical formulation development. All data below, unless otherwise specified, is computationally derived.

PropertyValueSource
Molecular Weight 188.03 g/mol PubChem[5]
Monoisotopic Mass 186.97451 DaPubChem[5]
Physical State SolidInferred from Synthesis
XLogP3 0.6PubChem[5]
Hydrogen Bond Donors 1 (from -NH₂)PubChem[5]
Hydrogen Bond Acceptors 3 (from N1, N2, -NH₂)PubChem[5]
Rotatable Bond Count 0PubChem[5]

Synthesis and Purification

The synthesis of 4-Bromo-6-methylpyridazin-3-amine can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is adapted from patent literature, which describes its preparation as a key intermediate.

Synthesis_Workflow Start 3,6-Dichloropyridazine Step1 Methylation (CH₃MgBr) Start->Step1 Intermediate1 6-Chloro-3-methylpyridazine Step1->Intermediate1 Step2 Nitration (HNO₃/H₂SO₄) Intermediate1->Step2 Intermediate2 6-Chloro-3-methyl-4-nitropyridazine Step2->Intermediate2 Step3 Reduction (Fe / NH₄Cl) Intermediate2->Step3 Intermediate3 6-Chloro-4-methylpyridazin-3-amine Step3->Intermediate3 Step4 Bromination (NBS) Intermediate3->Step4 Product 4-Bromo-6-methylpyridazin-3-amine Step4->Product

Figure 2: Synthetic workflow for 4-Bromo-6-methylpyridazin-3-amine.
Detailed Synthesis Protocol

This four-step synthesis provides a reliable route to the target compound.

Step 1: Synthesis of 6-Chloro-3-methylpyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous tetrahydrofuran (THF), add methylmagnesium bromide (3M in diethyl ether, 1.1 eq) dropwise at -10 °C under an inert atmosphere (e.g., Argon).

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Chloro-3-methyl-4-nitropyridazine

  • Add the crude 6-chloro-3-methylpyridazine (1.0 eq) portion-wise to a stirred mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the resulting aqueous solution with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the nitro-intermediate.

Step 3: Synthesis of 6-Chloro-4-methylpyridazin-3-amine

  • To a solution of 6-chloro-3-methyl-4-nitropyridazine (1.0 eq) in ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

  • Heat the mixture to reflux and stir for 3 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the desired amine.

Step 4: Synthesis of 4-Bromo-6-methylpyridazin-3-amine

  • Dissolve 6-chloro-4-methylpyridazin-3-amine (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (NBS, 1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product.

Purification and Characterization

The final product is typically purified via silica gel chromatography. The identity and purity are confirmed by spectroscopic methods.

  • Mass Spectrometry: The presence of the bromine atom results in a characteristic isotopic pattern for the molecular ion peak.

    • MS (ESI+): m/z = 188.0, 190.0 [M+H]⁺.

  • ¹H NMR Spectroscopy: The proton NMR provides a definitive fingerprint of the molecule's structure.

    • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.21 (s, 1H), 6.09 (s, 2H, NH₂), 2.40 (s, 3H, CH₃).

Chemical Reactivity and Strategic Applications

The utility of 4-Bromo-6-methylpyridazin-3-amine in drug discovery stems from its predictable and versatile reactivity at two primary sites: the bromo substituent and the amino group.

Figure 3: Key reactivity sites and common transformations.
The Bromo Group: A Handle for C-C and C-N Bond Formation

The carbon-bromine bond at the C4 position is the most valuable site for building molecular complexity. It is highly susceptible to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.

  • Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters allows for the introduction of diverse aromatic systems. This is a field-proven strategy for exploring structure-activity relationships (SAR) by modifying substituents that can interact with deep pockets in enzyme active sites.

  • Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines enables the construction of C-N bonds, introducing new hydrogen-bond donors/acceptors or vectors for improving pharmacokinetic properties.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces a linear, rigid linker, which can be used to probe spatial requirements within a binding site or as a precursor for further transformations.

The Amino Group: A Site for Linker and Pharmacophore Attachment

The primary amine at the C3 position serves as a potent nucleophile and a key hydrogen-bond donor.

  • Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling reagents) can attach linkers, solubilizing groups, or pharmacophoric elements designed to interact with specific residues in a biological target.

  • Alkylation: While less common due to potential selectivity issues, alkylation can be performed to introduce small alkyl groups or tether the molecule to a larger scaffold.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for 4-Bromo-6-methylpyridazin-3-amine. However, based on data from structurally similar compounds such as 4-bromo-6-chloropyridazin-3-amine, the following precautions are advised. This compound should be handled only by qualified professionals trained in handling potent and potentially hazardous materials.

  • Hazard Statements (Anticipated): Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use in a well-ventilated fume hood.

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

4-Bromo-6-methylpyridazin-3-amine is a high-value, versatile building block for drug discovery and development. Its well-defined reactive sites allow for the systematic and efficient elaboration of the pyridazine core into complex molecules with tailored biological activities. The synthetic route is robust, and its reactivity profile, dominated by palladium-catalyzed cross-coupling at the bromine position, aligns perfectly with the strategic demands of modern medicinal chemistry programs, particularly in the pursuit of novel kinase inhibitors.

References

  • PubChem. Compound Summary for CID 53302235, 4-Bromo-6-methylpyridazin-3-amine. National Center for Biotechnology Information. ([Link]5]

  • Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research (2023). ([Link]1]

  • Al-Tel, T. H. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 05 (05), 460–479 (2014). ([Link]2]

  • Jadhav, S. D., et al. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication (2019). ([Link]3]

  • Li, J., et al. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry, 279 , 116853 (2024). ([Link]4]

Sources

Exploratory

Technical Guide: Synthesis of 4-Bromo-6-methylpyridazin-3-amine

The synthesis of 4-Bromo-6-methylpyridazin-3-amine is a critical workflow in medicinal chemistry, particularly for developing kinase inhibitors and fragment-based drug discovery (FBDD) campaigns. This scaffold serves as...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 4-Bromo-6-methylpyridazin-3-amine is a critical workflow in medicinal chemistry, particularly for developing kinase inhibitors and fragment-based drug discovery (FBDD) campaigns. This scaffold serves as a versatile "linchpin," allowing for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C4-bromide and C3-amine positions.[1]

Below is the comprehensive technical guide.

Executive Summary & Retrosynthetic Logic

Target Molecule: 4-Bromo-6-methylpyridazin-3-amine Core Challenge: Achieving regioselective bromination at the C4 position while avoiding poly-bromination or oxidation of the methyl group. Primary Strategy: Electrophilic Aromatic Substitution (


) on the electron-rich 3-aminopyridazine core.
Retrosynthetic Analysis

The most robust disconnection relies on the late-stage introduction of the bromine atom. The amino group at C3 acts as a strong ortho-director, activating the C4 position. The methyl group at C6 blocks the para-position (relative to the amine), effectively forcing substitution to C4.

Retrosynthesis Target 4-Bromo-6-methylpyridazin-3-amine Precursor 6-Methylpyridazin-3-amine Target->Precursor Regioselective Bromination (C4) SM 3-Chloro-6-methylpyridazine (Commercial Starting Material) Precursor->SM Amination (NH3 substitution)

Figure 1: Retrosynthetic disconnection showing the primary route via direct bromination of the heteroaromatic amine.

Primary Synthesis Pathway: Direct Regioselective Bromination

This protocol is the industry standard for scalability and reproducibility. It utilizes mild buffering to prevent hydrobromic acid salt formation, which can deactivate the ring towards electrophilic attack.

Reaction Scheme

Substrate: 6-Methylpyridazin-3-amine Reagent: Bromine (


)
Base/Buffer:  Sodium Bicarbonate (

) Solvent: Methanol (

) or Ethanol (

)
Step-by-Step Experimental Protocol
1. Preparation of the Reaction Vessel
  • Equipment: 3-neck round-bottom flask (RBF), pressure-equalizing addition funnel, internal thermometer, magnetic stir bar.

  • Atmosphere: Open air is generally acceptable, but

    
     purging is recommended to minimize moisture absorption by methanol.
    
2. Solubilization & Buffering
  • Charge the RBF with 6-Methylpyridazin-3-amine (1.0 equiv) .

  • Add Methanol (10 volumes relative to mass) . Note: Ethanol can be used for higher temperature reactions, but Methanol offers better solubility for the starting amine.

  • Add Sodium Bicarbonate (

    
    , 2.0 equiv) . The base is insoluble; the reaction will proceed as a heterogeneous slurry.
    
  • Cool the mixture to 0–5 °C using an ice/water bath.

3. Controlled Bromination
  • Prepare a solution of Bromine (

    
    , 1.05 equiv)  in Methanol (2 volumes).
    
  • Critical Step: Add the bromine solution dropwise over 30–60 minutes.

  • Mechanistic Insight: The dropwise addition prevents high local concentrations of

    
    , which could lead to the formation of the 4,5-dibromo side product.
    
  • Maintain internal temperature < 10 °C during addition.

4. Reaction Progression
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 12–16 hours .

  • Monitoring: Check via TLC (System: 10% MeOH in DCM) or LC-MS. The product typically appears as a less polar spot compared to the starting amine.

5. Workup & Isolation
  • Quench: If excess bromine is evident (red color), add a minimal amount of saturated sodium thiosulfate (

    
    ) solution until the color fades to yellow/orange.
    
  • Concentration: Evaporate the methanol under reduced pressure (Rotavap) to approximately 20% of the original volume.

  • Precipitation: Pour the residue into Ice Water (20 volumes) with vigorous stirring. The product, 4-Bromo-6-methylpyridazin-3-amine, often precipitates as a solid.

  • Extraction (if oil forms): Extract with Ethyl Acetate (

    
    ).[2] Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
Data Summary Table
ParameterSpecificationRationale
Stoichiometry (

)
1.05 – 1.10 eqSlight excess ensures conversion; large excess risks di-bromination.
Base (

)
2.0 eqNeutralizes HBr byproduct. Protonation of the pyridine-N deactivates the ring.
Temperature 0°C

RT
Kinetic control at start favors mono-substitution at C4.
Yield Expectation 65% – 85%Losses primarily due to water solubility during workup.

Mechanistic Pathway & Regioselectivity

Understanding the mechanism is vital for troubleshooting. The amino group at C3 is a powerful electron-donating group (EDG) that activates the ring through resonance.

  • Activation: The lone pair on the exocyclic nitrogen donates density into the ring, creating high electron density at C4 and C6.

  • Blocking: C6 is occupied by a methyl group.

  • Substitution: The electrophile (

    
    ) attacks C4.
    
  • Re-aromatization: Loss of a proton restores the aromatic system.

Mechanism Step1 3-Amino-6-methylpyridazine (Resonance Activated) Step2 Sigma Complex (C4 Attack) Step1->Step2 + Br2 Step3 Deprotonation (- HBr) Step2->Step3 NaHCO3 Final 4-Bromo Product Step3->Final Aromatization

Figure 2: Mechanistic flow of the electrophilic aromatic substitution at C4.

Alternative Pathway: From 3-Chloro-6-methylpyridazine

If the 3-amino precursor is not available, it can be synthesized from the commercially abundant 3-chloro-6-methylpyridazine.

  • Reagents: Aqueous Ammonia (

    
    , 28%) or Ammonia in Methanol.
    
  • Catalyst: Copper sulfate (

    
    ) or Copper powder (optional but accelerates rate).
    
  • Conditions: High pressure (Autoclave) at 130–150 °C for 12 hours.

  • Note: This is a Nucleophilic Aromatic Substitution (

    
    ). The resulting amine is then subjected to the bromination protocol in Section 2.
    

Purification & Characterization

For drug development standards (>98% purity), simple precipitation is often insufficient.

  • Recrystallization: Ethanol/Water or Toluene.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.[3]

    • Mobile Phase: DCM/MeOH (95:5 to 90:10). The amine is polar; adding 1% Triethylamine (

      
      ) prevents streaking.
      

Analytical Signatures:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       2.45 ppm (s, 3H, 
      
      
      
      )
    • 
       6.50 ppm (bs, 2H, 
      
      
      
      , exchangeable)
    • 
       7.60 ppm (s, 1H, Ar-H at C5). Note: The loss of coupling confirms substitution at C4.
      
  • MS (ESI+): M+H peaks at m/z 188 and 190 (1:1 ratio indicating one Bromine).

Safety & Handling

  • Bromine: Highly toxic and corrosive. Handle only in a fume hood. Quench all glassware with thiosulfate before removing from the hood.

  • Pyridazines: Potential bioactive compounds.[1][4][5] Treat as potential kinase inhibitors (wear gloves, eye protection).

References

  • Regioselective Bromin

    • Source: ChemicalBook / Patent Liter
    • Context: Describes the standard protocol for brominating 6-substituted-3-aminopyridazines using .
  • Synthesis of 3-Amino-6-arylpyridazines via Suzuki Reaction

    • Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines[6]

    • Source: ResearchG
    • Context: Validates the reactivity of the pyridazine scaffold and the stability of the 3-amino-6-methyl core.
  • General Pyridazine Synthesis & Functionaliz

    • Title: Synthesis of Pyridazines[1][6][7][8][9][10][11][12]

    • Source: Organic Chemistry Portal
    • Context: Broad overview of pyridazine chemistry, including halogenation str
  • BenchChem Pyridazine Building Blocks

    • Title: 4-Bromopyridazin-3-amine Supplier & Technical D
    • Source: BenchChem[1]

    • Context: Confirming commercial availability and structural analogs for valid

Sources

Foundational

Solubility of 4-Bromo-6-methylpyridazin-3-amine in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for 4-Bromo-6-methylpyridazin-3-amine Executive Summary 4-Bromo-6-methylpyridazin-3-amine is a critical heterocyclic building block, frequently utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for 4-Bromo-6-methylpyridazin-3-amine

Executive Summary

4-Bromo-6-methylpyridazin-3-amine is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and CNS-active agents.[1] Its structure—comprising an electron-deficient pyridazine ring, a polar primary amine, and a lipophilic bromine/methyl substitution pattern—creates a unique solubility profile that challenges standard process chemistry.[1]

This guide provides a technical analysis of its solubility across organic solvent classes, offering a predictive framework for solvent selection in synthesis, purification, and formulation.[1] It moves beyond static data points to establish a methodological standard for handling this compound in a research setting.

Physicochemical Profile & Mechanistic Solubility Analysis

To predict solubility, we must first understand the molecular interactions at play.[1] The solubility of 4-Bromo-6-methylpyridazin-3-amine is governed by the competition between crystal lattice energy (stacking interactions) and solvation energy.[1]

PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~188.03 g/mol Small molecule; kinetics of dissolution will be fast, but thermodynamics depend on the lattice.[1]
LogP (Octanol/Water) ~0.6 – 0.9Moderately Polar. It is too polar for pure alkanes (hexane) but lipophilic enough for chlorinated solvents.[1]
H-Bond Donors (HBD) 1 (–NH₂)Strong interaction with H-bond accepting solvents (DMSO, DMF, Methanol).[1]
H-Bond Acceptors (HBA) 3 (Ring Ns + NH₂)The pyridazine nitrogens are significant acceptors, making the molecule soluble in acidic media.[1]
pKa (Conjugate Acid) ~4.5 – 5.5pH-Dependent Solubility. At pH < 4, solubility in water increases drastically due to protonation of the ring nitrogen.[1]
The "Pyridazine Stacking" Effect

Unlike pyridines, the pyridazine ring contains adjacent nitrogen atoms, creating a distinct dipole.[1] In the solid state, aminopyridazines often exhibit strong


-

stacking and intermolecular hydrogen bonding (Amine H

Ring N).[1]
  • Consequence: Breaking the crystal lattice requires solvents that can disrupt these specific intermolecular H-bonds.[1] This is why dipolar aprotic solvents (DMSO) and protic solvents (MeOH) are superior to non-polar aprotic solvents (Toluene).[1]

Solvent Compatibility Matrix

The following categorization is based on experimental precedents for aminopyridazine derivatives and thermodynamic principles.

Class A: High Solubility (>50 mg/mL)

Best for: Stock solutions, SNAr reactions, Nucleophilic substitutions.[1]

  • DMSO (Dimethyl sulfoxide): The gold standard.[1] Disrupts intermolecular H-bonding effectively.[1]

  • DMF (Dimethylformamide) / NMP: Excellent solubilizers for high-temperature reactions.[1]

  • DMAc (Dimethylacetamide): Often used when anhydrous conditions are strictly required.[1]

Class B: Moderate / Temperature-Dependent Solubility (10–50 mg/mL)

Best for: Recrystallization, reflux reactions, liquid-liquid extraction.[1]

  • Methanol / Ethanol: Moderate solubility at RT; high solubility at reflux.[1] Critical Note: Protic solvents can interfere with certain electrophilic reactions.[1]

  • THF (Tetrahydrofuran): Good solubility, but check for peroxide formation.[1]

  • DCM (Dichloromethane): Excellent for extraction from aqueous workups, though solubility is lower than in DMSO.[1]

  • Ethyl Acetate: Often shows a steep solubility curve (low at RT, high at reflux), making it the solvent of choice for recrystallization .[1]

Class C: Low Solubility (<5 mg/mL)

Best for: Anti-solvents (precipitation), washing filter cakes.[1]

  • Water (Neutral pH): Poor solubility due to the lipophilic Br/Me groups and lack of ionization at pH 7.[1]

  • Hexanes / Heptane: The compound is effectively insoluble.[1] Used to crash the product out of Ethyl Acetate or DCM.[1]

  • Diethyl Ether: Generally poor solubility; often used to wash crude solids to remove non-polar impurities.[1]

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

SolventSelection Start Objective for 4-Bromo-6-methylpyridazin-3-amine Reaction Chemical Reaction Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis HighTemp High Temp (>80°C) (SNAr, Coupling) Reaction->HighTemp LowTemp Low Temp / Acylation Reaction->LowTemp Suzuki Suzuki Coupling Reaction->Suzuki Recryst Recrystallization Purification->Recryst Wash Washing Solid Purification->Wash Solv_DMSO DMSO-d6 (NMR) DMSO/MeOH (HPLC) Analysis->Solv_DMSO Solv_DMF DMF or NMP HighTemp->Solv_DMF Solv_DCM DCM or THF LowTemp->Solv_DCM Solv_Dioxane 1,4-Dioxane/Water Suzuki->Solv_Dioxane Solv_EtOH Ethanol or EtOAc/Heptane Recryst->Solv_EtOH Solv_Hex Cold Hexane or Ether Wash->Solv_Hex

Figure 1: Decision matrix for solvent selection based on process requirements.

Experimental Protocol: Gravimetric Solubility Determination

Do not rely on literature values from similar compounds for critical processes. Use this self-validating protocol to determine the exact solubility of your specific lot (polymorphs can affect solubility).[1]

Objective: Determine saturation solubility (


) in a target solvent at 25°C.

Materials:

  • 4-Bromo-6-methylpyridazin-3-amine (solid).[1]

  • Target Solvent (e.g., MeOH, EtOAc).[1]

  • 0.45 µm Syringe Filter (PTFE or Nylon).[1]

  • Agilent HPLC Vials (pre-weighed).

Workflow:

  • Supersaturation: Add excess solid to 2.0 mL of solvent in a glass vial. Ensure visible solid remains at the bottom (suspension).[1]

  • Equilibration: Vortex for 1 minute, then shake/stir at 25°C for 24 hours.

    • Validation Step: If all solid dissolves, add more until a precipitate persists.[1]

  • Filtration: Draw the supernatant into a syringe and push through a 0.45 µm filter into a clean, pre-weighed vial.

  • Evaporation: Evaporate the solvent (Genevac or N2 stream) until mass is constant.

  • Calculation:

    
    
    

Process Chemistry Applications

A. Recrystallization Strategy

For this scaffold, a "Solvent/Anti-solvent" method is superior to simple cooling crystallization due to the steep solubility curve in esters.[1]

  • Primary Solvent: Ethyl Acetate (dissolve at reflux).[1]

  • Anti-Solvent: Heptane (add dropwise at reflux until turbidity appears, then cool slowly).[1]

  • Why: This removes non-polar impurities (which stay in Heptane) and polar tars (which don't dissolve in EtOAc).[1]

B. Reaction Optimization (Suzuki-Miyaura)

When using this amine in palladium-catalyzed cross-couplings:

  • Avoid: Pure water or pure alcohols (catalyst poisoning or poor solubility).[1]

  • Recommended: 1,4-Dioxane : Water (4:1 ratio).[1]

  • Mechanism:[1] The dioxane solubilizes the organic bromide, while water dissolves the inorganic base (K₂CO₃), creating an efficient interfacial reaction.[1]

C. Handling "Oiling Out"

Aminopyridazines often "oil out" (form a second liquid phase) rather than crystallize during workup.[1]

  • Solution: If an oil forms in the separatory funnel, add a small amount of Methanol (5%) to the organic layer (DCM).[1] This increases the polarity slightly and forces the amine back into solution, preventing emulsion.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53302235, 4-Bromo-6-methylpyridazin-3-amine. Retrieved February 24, 2026 from [Link][1]

  • Organic Syntheses (Coll.[1][2] Vol. 1). General methods for bromination of amino-heterocycles. (Foundational chemistry for halogenated aminopyridazines).

  • Maes, B. U., et al. (2000). "A new approach towards the synthesis of 3-amino-6-(hetero)arylpyridazines based on palladium-catalyzed cross-coupling reactions."[1][3] Tetrahedron, 56(12), 1777-1781.[1] (Establishes Dioxane/Water as the standard solvent system).[1]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-6-methylpyridazin-3-amine

Welcome to the technical support center for the synthesis of 4-Bromo-6-methylpyridazin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-6-methylpyridazin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthesis of this key chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a validated experimental protocol to improve your yield and purity.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section covers the fundamental aspects of the synthesis, providing the essential knowledge needed before embarking on or troubleshooting the reaction.

Q1: What is the most common and reliable synthetic route for 4-Bromo-6-methylpyridazin-3-amine?

The most prevalent and direct method for synthesizing 4-Bromo-6-methylpyridazin-3-amine is through the electrophilic aromatic substitution of the precursor, 6-methylpyridazin-3-amine. This reaction typically employs a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent. The amino group (-NH₂) on the pyridazine ring is a strong activating group, which directs the incoming electrophile (bromine) to specific positions, making regioselectivity a critical parameter to control.[1]

Q2: How does the reaction mechanism influence the outcome and potential side products?

The reaction proceeds via an electrophilic aromatic substitution mechanism. The -NH₂ group at the C3 position is a powerful activating group, donating electron density into the pyridazine ring and directing the electrophilic bromine to the ortho (C2, C4) and para (C6) positions.[1] However, the methyl group at C6 already occupies the para position. The nitrogen atoms in the pyridazine ring are electron-withdrawing, which deactivates the ring, but the activating effect of the amino group is dominant.[1]

The key to a successful synthesis is controlling the regioselectivity to favor bromination at the C4 position over the C2 position. The formation of isomeric byproducts is a common challenge in pyridazine chemistry.[2]

Q3: What are the recommended methods for monitoring the reaction's progress?

Effective reaction monitoring is crucial for maximizing yield and minimizing impurity formation. Thin-Layer Chromatography (TLC) is the most common and cost-effective method.

  • TLC System: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3]

  • Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with potassium permanganate.

  • Analysis: By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane), you can track the consumption of the starting material and the formation of the product. The product, being more polar than the starting material due to the bromine atom, should have a lower Rf value.

For more precise analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide detailed information about product formation and the presence of any side products.

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you might encounter during the synthesis.

Q4: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields can be frustrating, but a systematic approach can often identify the root cause.[2]

  • Purity and Reactivity of NBS: N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light. Impure NBS may contain succinimide, which is unreactive. It is recommended to use freshly opened or recrystallized NBS for best results.[4]

  • Reaction Temperature: The temperature plays a critical role in controlling the reaction rate and selectivity. Running the reaction at too low a temperature may lead to an incomplete reaction, while too high a temperature can promote the formation of side products. It is often beneficial to add the NBS at a lower temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.[1]

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic solvents like acetonitrile or dichloromethane are commonly used. The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates.

  • Moisture Contamination: The presence of water can lead to the formation of undesired hydrolysis byproducts.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents.

Below is a workflow to diagnose low-yield issues:

LowYield_Troubleshooting Start Low Yield Observed Check_NBS Verify NBS Quality Start->Check_NBS Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_SM Assess Starting Material Purity Start->Check_SM Sol_NBS Use fresh or recrystallized NBS. Store in a desiccator. Check_NBS->Sol_NBS Degradation suspected Sol_Temp Optimize Temperature Profile (e.g., cold addition, gradual warming) Check_Conditions->Sol_Temp Sub-optimal temperature Sol_Solvent Ensure Anhydrous Solvent Check_Conditions->Sol_Solvent Moisture present Sol_SM Purify starting material if necessary Check_SM->Sol_SM Impurities detected

Caption: Troubleshooting workflow for low reaction yield.

Q5: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?

The presence of multiple spots indicates the formation of impurities. In this specific bromination, the most common side products are:

  • Unreacted Starting Material: If the reaction is incomplete, you will see the starting 6-methylpyridazin-3-amine.

  • Isomeric Product (2-Bromo-6-methylpyridazin-3-amine): This is often the major impurity due to the directing effects of the amino group.

  • Di-brominated Products: If an excess of NBS is used or the reaction conditions are too harsh, a second bromine atom can be added to the ring.

Strategies to Minimize Side Products:

StrategyRationale
Control Stoichiometry Use a slight excess (1.05-1.1 equivalents) of NBS. A large excess promotes di-bromination.
Slow Reagent Addition Add the NBS portion-wise or as a solution dropwise at a low temperature. This maintains a low concentration of the electrophile, favoring mono-bromination.[1]
Temperature Control Lower temperatures generally favor the formation of the thermodynamically more stable product, which can improve regioselectivity.
Solvent Effects The choice of solvent can influence the regioselectivity of the bromination. Experimenting with different solvents (e.g., acetonitrile, DMF, acetic acid) may be necessary to optimize for the desired isomer.

Q6: I am having difficulty with the final purification. What are the recommended methods?

Purification is often a critical step to obtain the desired product with high purity.

  • Column Chromatography: This is the most effective method for separating the desired 4-bromo isomer from the 2-bromo isomer and other impurities.[3]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution starting with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity is often effective. The optimal solvent system should be determined by TLC analysis first.[3]

  • Crystallization: If the crude product is a solid and of reasonable purity, crystallization can be an efficient purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that selectively crystallize the desired product.

Part 3: Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of 4-Bromo-6-methylpyridazin-3-amine.

Materials and Equipment:

  • 6-methylpyridazin-3-amine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methylpyridazin-3-amine (1.0 eq.) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 20-30 minutes. Ensure the internal temperature of the reaction mixture does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Synthesis_Workflow Start Dissolve Starting Material in Anhydrous Acetonitrile Cool Cool to 0°C Start->Cool Add_NBS Add NBS Portion-wise Cool->Add_NBS React Stir and Warm to RT Add_NBS->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Work-up (Na2S2O3, NaHCO3, Brine) Monitor->Workup Complete Dry Dry and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify End Pure Product Purify->End

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Benchchem. (n.d.). Common side products in the synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • Benchchem. (n.d.). 6-Bromo-N,N-dimethylpyridazin-3-amine molecular weight and formula.
  • PubMed. (2018, October 15). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent.
  • OUCI. (n.d.). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries.
  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine.
  • MDPI. (2019, March 4). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water.
  • PubMed. (2006, August 15). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • ChemicalBook. (n.d.). 3-Amino-4-bromo-6-chloropyridazine synthesis.
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.
  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • PMC. (n.d.). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • ResearchGate. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
  • ResearchGate. (2021, September 7). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • PMC. (n.d.). Controlling the regioselectivity of the bromolactonization reaction in HFIP.
  • American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • BLD Pharm. (n.d.). 1629048-22-1|6-Bromo-4-methylpyridazin-3-amine.
  • PubChem. (n.d.). 4-Bromo-6-methylpyridazin-3-amine.
  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
  • Pearson+. (n.d.). Predict the major products of bromination of the following compou... | Study Prep.
  • MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-6-methylpyridazin-3-amine Derivatives

This technical support guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-6-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-6-methylpyridazin-3-amine and its analogs. The inherent chemical properties of the pyridazine core, particularly its basicity, often introduce specific challenges during purification. This document is structured to address these issues directly, offering explanations for common problems and providing validated protocols to achieve high purity.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 4-bromo-6-methylpyridazin-3-amine derivatives.

Q1: My TLC plate shows significant streaking or tailing for my compound spot. What causes this and how can I fix it?

A1: Tailing is a classic problem when purifying nitrogen-containing heterocycles like pyridazine derivatives on standard silica gel.[1][2]

  • Causality — The "Why": Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your pyridazine derivative can undergo strong, non-ideal acid-base interactions with these sites. This causes a portion of your compound to "stick" to the stationary phase and move more slowly than the bulk, resulting in an elongated or "tailed" spot.

  • Solutions & Troubleshooting:

    • Mobile Phase Modification: The most common solution is to neutralize the acidic sites on the silica gel by modifying your mobile phase.[1][2] Add a small amount of a basic modifier to your eluent.

      • Triethylamine (Et₃N) or Ammonia: For most applications, adding 0.1-1% triethylamine or a concentrated ammonia solution to the mobile phase is highly effective.[1][2] This neutralizes the acidic silanol groups, preventing the unwanted interaction with your basic compound.

      • Polar Solvents: In some cases, streaking can also be caused by the compound being too polar for the current solvent system. Adding a small amount of a highly polar solvent like methanol can help improve spot shape.[1]

    • Stationary Phase Modification: If mobile phase additives are not sufficient or are incompatible with your downstream applications, consider using a different stationary phase.

      • Neutral or Basic Alumina: Alumina is available in neutral and basic grades and can be an excellent alternative to silica gel for purifying basic compounds.

      • Deactivated Silica: You can purchase pre-deactivated silica gel or prepare it by treating standard silica with a base.[3]

Q2: I'm performing column chromatography, but my desired product is co-eluting with an impurity. How can I improve the separation?

A2: Co-elution occurs when the solvent system (mobile phase) does not provide adequate separation between compounds with similar polarities.[1][4]

  • Causality — The "Why": The separation on a column is determined by the differential partitioning of compounds between the stationary and mobile phases. If your product and an impurity have very similar polarities, they will travel through the column at nearly the same rate in a given eluent, leading to poor separation. This is a common issue when dealing with isomeric impurities, which can form due to a lack of regioselectivity during synthesis.[4]

  • Solutions & Troubleshooting:

    • TLC Optimization: First, systematically optimize your solvent system using Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of 0.2-0.4 for your target compound and the largest possible separation (ΔRf) from the impurity.[3]

      • Start with a binary solvent system, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.

      • Test different ratios to find the optimal balance of polarity. A less polar mobile phase will generally increase retention and may improve the separation of closely eluting spots.

    • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly enhance separation.[1] Start with a less polar solvent system to allow the less polar compounds to separate, and then gradually increase the polarity of the mobile phase to elute your more polar target compound and any remaining impurities.

    • Check Column Packing and Loading: A poorly packed column with channels or cracks will lead to broad bands and poor separation.[1] Similarly, overloading the column with too much crude sample will exceed its separation capacity.[3] Always dissolve your sample in the minimum amount of solvent for loading.

Q3: I'm attempting to purify my solid product by recrystallization, but it's "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

  • Causality — The "Why": This typically happens for one of two reasons:

    • The boiling point of the recrystallization solvent is higher than the melting point of your compound.

    • The solution is being cooled too rapidly, preventing the molecules from having enough time to arrange themselves into an ordered crystal lattice.[1]

  • Solutions & Troubleshooting:

    • Choose a Lower-Boiling Solvent: Select a solvent or solvent system with a boiling point well below your compound's melting point.

    • Ensure Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature. Do not place it directly into an ice bath. Insulating the flask can help slow the cooling rate. Once it has reached room temperature, then you can induce further crystallization by cooling in an ice bath.

    • Add an Anti-Solvent: If slow cooling doesn't work, try adding a small amount of a second solvent (an "anti-solvent") in which your compound is less soluble.[1] Add this anti-solvent dropwise to the warm solution until it just starts to become cloudy, then allow it to cool slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q4: What are the likely impurities I might encounter from the synthesis of 4-Bromo-6-methylpyridazin-3-amine derivatives?

A4: The impurities will largely depend on the synthetic route, but common side products in pyridazine chemistry include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as a di-halogenated pyridazine precursor.[4]

  • Isomeric Products: If the synthesis involves a nucleophilic substitution on a di-substituted pyridazine, a lack of regioselectivity can lead to the formation of an isomeric impurity.[4] For example, substitution at an alternative position on the ring.

  • Hydrolysis Products (Pyridazinones): The pyridazine ring can be susceptible to hydrolysis, especially at elevated temperatures in the presence of water and a base. This can replace a halogen with a hydroxyl group, forming a pyridazinone derivative.[5] Using anhydrous conditions is crucial to prevent this.[5]

  • Homocoupling Products: In palladium-catalyzed cross-coupling reactions (like Suzuki), homocoupling of the boronic acid starting material is a common side reaction.[5] This can be minimized by thoroughly deoxygenating the reaction mixture.[5]

Part 2: Detailed Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)

This protocol outlines the standard procedure for analyzing your crude reaction mixture and monitoring purification.

Methodology:

  • Plate Preparation: Lightly draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. This is your origin line.[6]

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of your crude mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.[7]

  • Spotting: Use a microcapillary tube to carefully and briefly touch the dissolved sample to the origin line, creating a small, concentrated spot (1-2 mm in diameter).[8] Allow the solvent to fully evaporate.

  • Developing Chamber: Pour your chosen mobile phase (eluent) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere.[6]

  • Development: Place the spotted TLC plate into the chamber, ensuring the eluent level is below the origin line.[8] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots using a UV lamp (typically at 254 nm).[9] If compounds are not UV-active, use a chemical stain like iodine vapor or potassium permanganate.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[8]

Protocol 2: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying your compound on a gram scale.

Methodology:

  • Solvent System Selection: Based on your optimized TLC results (Protocol 1), prepare a sufficient volume of the mobile phase. Add 0.5-1% triethylamine to the eluent if tailing was observed.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column and add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in your mobile phase.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and drain the excess solvent until it is just level with the top of the silica bed.

    • Add another thin layer of sand on top of the silica gel.[3]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in the minimum possible volume of the mobile phase (or a slightly more polar solvent like dichloromethane).[3] Carefully pipette this solution directly onto the top layer of sand.

    • Dry Loading: For less soluble samples, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the column.[3]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle, consistent pressure (using a pump or inert gas) to begin eluting the solvent through the column.

    • Collect the eluting solvent in a series of labeled test tubes or vials (fractions).[3]

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield your purified compound.[3]

Part 3: Data & Workflow Visualization
Table 1: Common TLC Solvent Systems

This table provides starting points for developing a separation method for 4-Bromo-6-methylpyridazin-3-amine derivatives. The optimal ratio will depend on the specific substituents on your derivative.

Solvent System (v/v)PolarityTypical Application
Hexane : Ethyl AcetateLow to MediumGood starting point for many derivatives. Adjust ratio from 9:1 to 1:1.[10]
Dichloromethane : MethanolMedium to HighUseful for more polar derivatives. Start with 99:1 and increase methanol %.[11]
Toluene : AcetoneMediumAn alternative non-halogenated solvent system.
Add 0.5-1% Et₃N to any system to mitigate tailing of basic compounds.
Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying a crude product from synthesis.

G cluster_0 Purification Strategy Crude Crude Product (Post-Workup) TLC Analyze by TLC Crude->TLC Decision_TLC Single Spot? TLC->Decision_TLC Decision_Solid Is it Solid? Decision_TLC->Decision_Solid Yes Column Column Chromatography Decision_TLC->Column No Recrystallize Recrystallization Decision_Solid->Recrystallize Yes Decision_Solid->Column No Pure Pure Product Recrystallize->Pure Column->Pure Impure Re-evaluate Strategy (e.g., HPLC, Prep-TLC) Column->Impure

Caption: A flowchart for selecting a purification method.

Diagram 2: Troubleshooting Column Chromatography

This diagram provides a logical path for diagnosing and solving common issues during column chromatography.

G start Problem Observed During Column Chromatography prob1 Streaking or Tailing Cause: Acidic silica interacting with basic amine. Solution: Add 0.5-1% Triethylamine to eluent. start->prob1 prob2 Poor Separation (Co-elution) Cause: Sub-optimal solvent system. Solution: Re-optimize on TLC. Use a shallower polarity gradient. start->prob2 prob3 Low Recovery Cause: Compound stuck on column or too much solvent used for dissolution. Solution: Increase eluent polarity. Use minimum solvent for loading. start->prob3 prob4 Compound Degradation Cause: Sensitivity to acidic silica. Solution: Use neutral alumina or deactivated silica. start->prob4

Caption: A troubleshooting guide for column chromatography issues.

References
  • Australian Journal of Chemistry. (2008). Influence of the Crystallization Solvent on the Molecular Structures of Copper(ii) Saccharinato Complexes with Pyridazine. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs.
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. Available at: [Link]

  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Common side products in the synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • MDPI. (n.d.). Safe Synthesis of 4,7-Dibromo[1][12][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Available at: [Link]

  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
  • Google Patents. (n.d.). Process for purification of 3,6-dichloropyridazine.
  • OUCI. (n.d.). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Available at: [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]

  • PubMed. (2006). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 3-amino-6-chloropyridazine.
  • Google Patents. (n.d.). Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Amrita Virtual Lab. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]

  • ACS Publications. (2021). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[14]arene Host–Guest System.

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines.
  • Basicmedical Key. (2017). Practical Aspects of Modern TLC. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • PMC. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization. Available at: [Link]

  • PMC. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Available at: [Link]

  • PMC. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Available at: [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • Google Patents. (n.d.). Imidazopyridine derivatives, their preparation and therapeutical use.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.

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Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 4-Bromo-6-methylpyridazin-3-amine

Welcome to the dedicated technical support center for 4-Bromo-6-methylpyridazin-3-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-Bromo-6-methylpyridazin-3-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design. This guide is structured to anticipate your questions and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the solubility of 4-Bromo-6-methylpyridazin-3-amine.

Q1: What are the key physicochemical properties of 4-Bromo-6-methylpyridazin-3-amine that influence its solubility?

A1: Understanding the inherent properties of 4-Bromo-6-methylpyridazin-3-amine is the first step in troubleshooting its solubility.

  • Structure and Polarity: The molecule contains a polar pyridazine ring with an amino group, which can participate in hydrogen bonding. However, the presence of a bromine atom and a methyl group adds some nonpolar character. Its calculated XLogP3 is 0.6, indicating relatively low lipophilicity.

  • Crystal Lattice Energy: The planarity of the pyridazine ring can facilitate strong intermolecular interactions in the solid state, leading to high crystal lattice energy. Overcoming this energy is a key challenge in dissolving the compound.

Q2: I'm seeing immediate precipitation when I dilute my DMSO stock of 4-Bromo-6-methylpyridazin-3-amine into an aqueous buffer. What's happening?

A2: This is a classic case of "antisolvent precipitation." Your compound is likely highly soluble in a polar aprotic solvent like DMSO. When you introduce this solution into an aqueous buffer (the "antisolvent"), the abrupt change in solvent polarity causes the compound to crash out of solution because it is poorly soluble in the predominantly aqueous environment.

Q3: What is a good starting point for dissolving this compound for an in vitro assay?

A3: For initial screening, a two-pronged approach is recommended:

  • pH Adjustment: Given its basic nature, start by attempting to dissolve the compound in an acidic aqueous buffer (e.g., pH 4-5).[3]

  • Co-solvents: If pH adjustment alone is insufficient, a co-solvent system is the next logical step. A small percentage of a water-miscible organic solvent can significantly increase solubility.[4]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for systematically overcoming the poor solubility of 4-Bromo-6-methylpyridazin-3-amine.

Troubleshooting Issue 1: Sub-optimal Aqueous Solubility at Neutral pH

Underlying Cause: At neutral pH (around 7.4), 4-Bromo-6-methylpyridazin-3-amine is likely to be in its less soluble, non-ionized (free base) form. To enhance solubility, we need to shift the equilibrium towards the more soluble, ionized (protonated) form.

Solution Workflow: pH Modification

The solubility of a basic compound like 4-Bromo-6-methylpyridazin-3-amine increases as the pH of the solution drops below its pKa.

G cluster_0 pH Modification Workflow A Start: Poor solubility at neutral pH B Determine/Estimate pKa of the compound (Estimated pKa ~3-5) A->B C Prepare a series of buffers with pH values below, at, and above the estimated pKa (e.g., pH 2, 3, 4, 5, 6, 7.4) B->C D Determine solubility at each pH (See Protocol 1) C->D E Identify optimal pH for desired concentration D->E F Is solubility sufficient for the experiment? E->F G Proceed with experiment at optimal pH F->G Yes H Consider alternative strategies (Co-solvents, Complexation, etc.) F->H No

Caption: Workflow for optimizing solubility through pH adjustment.

Step-by-Step Guidance:

  • pKa Estimation: As a starting point, assume a pKa between 3 and 5.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate) with pH values ranging from 2 to 7.4.

  • Solubility Determination: Follow Protocol 1: Determining the pH-Solubility Profile to measure the solubility of your compound at each pH.

  • Analysis: Plot solubility versus pH. You should observe a significant increase in solubility as the pH decreases.

  • Decision: Select the lowest pH that provides the required concentration and is compatible with your experimental system.

Troubleshooting Issue 2: Precipitation Upon Dilution from Organic Stock

Underlying Cause: The dramatic decrease in the solubilizing power of the solvent system upon addition to an aqueous medium.

Solution Workflow: Co-solvent Systems

A co-solvent reduces the polarity of the aqueous medium, making it a more favorable environment for your compound.

G cluster_1 Co-solvent Strategy A Start: Precipitation from organic stock B Select a panel of biocompatible co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO) A->B C Prepare stock solutions in each co-solvent B->C D Titrate stock solution into aqueous buffer while vortexing C->D E Observe for precipitation and determine the maximum tolerable co-solvent concentration D->E F Is the achieved concentration sufficient? E->F G Use the optimized co-solvent system F->G Yes H Explore advanced formulation techniques F->H No

Caption: A systematic approach to developing a co-solvent system.

Recommended Co-solvents to Screen:

Co-solventProperties & Considerations
Ethanol A commonly used, relatively non-toxic co-solvent.[5]
Propylene Glycol (PG) A viscous, water-miscible solvent with a good safety profile.[5][6]
Polyethylene Glycol 400 (PEG 400) A non-volatile, water-miscible polymer with low toxicity.[5][6]
Dimethyl Sulfoxide (DMSO) A powerful aprotic solvent, but its concentration should be minimized in biological assays due to potential toxicity.

Step-by-Step Guidance:

  • Screening: Prepare a high-concentration stock solution of 4-Bromo-6-methylpyridazin-3-amine in each of the recommended co-solvents.

  • Titration: Gradually add the stock solution to your aqueous buffer while vigorously vortexing. This helps to avoid localized high concentrations that can trigger precipitation.

  • Observation: Note the concentration at which precipitation occurs for each co-solvent.

  • Optimization: The goal is to use the minimum amount of co-solvent necessary to achieve the desired final concentration of your compound.

Troubleshooting Issue 3: Persistent Low Solubility Despite pH and Co-solvent Optimization

Underlying Cause: The intrinsic insolubility of the compound in aqueous systems is too high to be overcome by simple pH and co-solvent adjustments.

Advanced Strategies:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like 4-Bromo-6-methylpyridazin-3-amine, forming an "inclusion complex" that has significantly higher aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used pharmaceutical-grade cyclodextrins.[5]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in an amorphous state within a polymer matrix.[9][10][11] The amorphous form has a higher free energy and thus greater solubility than the crystalline form.[9] This is a more advanced technique typically employed in later-stage drug development but can be adapted for preclinical studies. Common polymers used for ASDs include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[9]

  • Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range.[12][13] The increased surface area leads to a higher dissolution rate.[13] This method is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[12]

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

Objective: To quantitatively determine the solubility of 4-Bromo-6-methylpyridazin-3-amine as a function of pH.

Materials:

  • 4-Bromo-6-methylpyridazin-3-amine

  • A series of buffers (e.g., 0.1 M citrate for pH 2-5, 0.1 M phosphate for pH 6-7.4)

  • Microcentrifuge tubes

  • Shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid 4-Bromo-6-methylpyridazin-3-amine to a microcentrifuge tube containing a known volume of each buffer.

  • Equilibration: Agitate the tubes at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: Centrifuge the tubes at high speed to pellet the undissolved solid.

  • Sampling: Carefully collect the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility (in µg/mL or µM) against the corresponding pH value.

References

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Journal of Advanced Pharmacy Education and Research.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • PMC.
  • PMC - NIH. Nanosuspension: An approach to enhance solubility of drugs.
  • Wikipedia. Cosolvent.
  • IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • CORE.
  • A Comprehensive Review. (2023, March 13). Solubility enhancement techniques.
  • SciSpace. (2022, September 12). Nanosuspension technologies for delivery of poorly soluble drugs.
  • Universal Journal of Pharmaceutical Research.
  • Bentham Science Publisher.
  • Journal of Pharmaceutical Negative Results.
  • IJCRT.org. (2025, June 6).
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • The use of cosolvent pKa assays for poorly soluble compounds.
  • Jetir.Org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
  • A REVIEW. (2013, September 14). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD.
  • PubMed.
  • PubChem. 4-Bromo-6-methylpyridazin-3-amine | C5H6BrN3 | CID 53302235.
  • ResearchGate. (2025, August 10).
  • WuXi AppTec DMPK. (2024, March 15).
  • PMC. (2023, May 3). Drug complexes: Perspective from Academic Research and Pharmaceutical Market.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Benchchem. "addressing solubility problems with N- pyridazin-4-ylnitramide".
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
  • Protheragen. Solubilizer Excipients.
  • Lubrizol.
  • Benchchem. Strategies for enhancing the solubility of 2-Ethoxy-5-nitropyridin-4-amine in reaction media.
  • American Pharmaceutical Review. Solubilizer Excipients.
  • BLD Pharm. 1060812-94-3|4-Bromo-6-methylpyridin-3-amine.
  • CD Formul
  • High-concentration injectable formulations present unique challenges. (2022, November 3).
  • Solubility and pH of amines.
  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
  • PubChem. 6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094.
  • RSC Publishing. (2022, June 29).
  • Matrix Fine Chemicals. 6-BROMO-4-METHYLPYRIDIN-3-AMINE | CAS 156118-16-0.
  • Solubility Enhancement Technologies and Research Emerged.
  • Sigma-Aldrich. 3-Amino-4-bromo-6-chloropyridazine AldrichCPR.
  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • 4-Bromo-6-chloropyridazin-3-amine.
  • Apollo Scientific. 4-Bromo-6-chloro-pyridazin-3-amine.
  • 3-Amino-6-bromopyridine 97 13534-97-9.

Sources

Optimization

Technical Support Center: 4-Bromo-6-methylpyridazin-3-amine Integrity

Case ID: #PYZ-BR-406 Status: Active Subject: Prevention of Reductive Debromination (Hydrodehalogenation) Applicable Substrate: 4-Bromo-6-methylpyridazin-3-amine (CAS: 1260890-22-9) Executive Summary You are likely experi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYZ-BR-406 Status: Active Subject: Prevention of Reductive Debromination (Hydrodehalogenation) Applicable Substrate: 4-Bromo-6-methylpyridazin-3-amine (CAS: 1260890-22-9)

Executive Summary

You are likely experiencing hydrodehalogenation , where the bromine atom at the C4 position is replaced by a hydrogen atom during palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or catalytic hydrogenation steps.

This substrate presents a "perfect storm" for debromination:

  • Electronic Activation: The electron-deficient pyridazine ring facilitates rapid oxidative addition, but if the subsequent step (transmetallation or amination) is slow, the fleeting Pd(II) intermediate captures a hydride.

  • Coordination Interference: The C3-amine (

    
    ) can coordinate to the Palladium center, displacing ligands and stalling the catalytic cycle, increasing the residence time of the vulnerable aryl-palladium species.
    

This guide provides three targeted troubleshooting modules to resolve this issue.

Module 1: Troubleshooting Suzuki-Miyaura Coupling

Symptom: LCMS shows mass [M-Br+H] (Mass ~109 Da for the core) instead of the coupled product.

Root Cause Analysis

The rate of Transmetallation (


) is slower than the rate of Hydride Insertion  (

). This is often caused by protic solvents (acting as hydride sources) or inefficient base activation.
Protocol Optimization
ParameterStandard (High Risk)Optimized (Low Risk) Why?
Solvent Ethanol, MeOH, IPA/Water1,4-Dioxane, Toluene, or DME (Anhydrous)Alcohols are primary hydride donors via

-hydride elimination from the alkoxide-Pd species.
Base

,


,

, or

Strong alkoxide bases promote dehalogenation. Anhydrous phosphate/carbonate bases are milder.
Catalyst


or XPhos Pd G2
Bidentate ligands (dppf) resist

-hydride elimination. Bulky biaryl ligands (XPhos) accelerate the desired reductive elimination.
Temp


High thermal energy increases the rate of side reactions (debromination) more than the coupling reaction.
Visualizing the Competition

The diagram below illustrates where the failure occurs in the catalytic cycle.

SuzukiFailure Start Substrate: 4-Bromo-6-methylpyridazin-3-amine OxAdd Oxidative Addition (Formation of Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Decision Critical Junction OxAdd->Decision TransMet Transmetallation (Boronic Acid + Base) Decision->TransMet Rate k_trans (Fast) HydrideInsert Hydride Insertion (Ar-Pd-H Species) Decision->HydrideInsert Rate k_H (If k_trans is slow) Coupling Reductive Elimination TransMet->Coupling Product Target Product (C-C Bond Formed) Coupling->Product HydrideSource Hydride Source Present? (Alcohol solvent, Strong Base) HydrideSource->HydrideInsert Dehalo Reductive Elimination (C-H Bond Formed) HydrideInsert->Dehalo Waste Byproduct: 6-methylpyridazin-3-amine Dehalo->Waste

Caption: The kinetic competition between the desired transmetallation (Green) and the undesired hydride insertion (Red).

Module 2: The "Free Amine" Interference

Symptom: Reaction stalls (low conversion) followed by slow appearance of the debrominated byproduct.

Diagnosis: The free amine (


) at position 3 is a competent ligand. It binds to the Palladium, creating a stable but inactive complex. As the active catalyst concentration drops, the remaining active species are forced into slower turnover, increasing the likelihood of side reactions.

Corrective Action:

  • Protect the Amine: Acetylation is the most robust method.

    • Reagent: Acetic anhydride (

      
      ) / Pyridine.
      
    • Result:N-(4-bromo-6-methylpyridazin-3-yl)acetamide .

    • Benefit: The amide carbonyl withdraws electron density, preventing N-Pd coordination and slightly deactivating the ring, which can actually stabilize the oxidative addition intermediate against debromination.

  • Alternative: Use a catalyst system that tolerates free amines, such as Pd(dtbpf)Cl2 (highly steric bulk prevents amine coordination).

Module 3: Selective Reduction (Nitro/Alkene Reductions)

Scenario: You need to reduce a nitro group or alkene elsewhere in the molecule, but standard Hydrogenation (


) strips the bromine.

Protocol: Do NOT use standard Palladium on Carbon. It is excellent for dehalogenation.

MethodReagentsSelectivity Mechanism
Chemical Reduction

(aq/EtOH)
Iron acts via single electron transfer (SET) which is highly specific to nitro groups and does not have the potential to insert into C-Br bonds under these conditions.
Poisoned Catalyst

(Sulfided) or

Sulfur poisons the high-energy sites on the metal surface required for C-Halogen bond cleavage, while leaving sites active for

reduction.
Transfer Hydrog.

Stannous chloride is a classic chemoselective reagent for nitro-to-amine conversion in the presence of halides.

FAQ: Frequently Asked Questions

Q: Can I use ethanol if I lower the temperature? A: It is risky. Even at


, ethanol can act as a hydride donor in the presence of Pd. If solubility is an issue, switch to a biphasic system (Toluene/Water) or use THF.

Q: Why does the 6-methyl group not interfere? A: The methyl group is sterically distant from the C4-Br site and electronically stable. It does not participate in the catalytic cycle. However, avoid radical bromination conditions (NBS/AIBN), which would brominate the methyl group.

Q: I see a "homocoupling" dimer product. Is this related? A: Indirectly. Homocoupling (Ar-Ar) usually happens when the boronic acid is consumed by oxidation (due to air leak) or if the catalyst reduces the aryl halide but then disproportionates. If you see homocoupling and debromination, your reaction vessel likely has oxygen contamination (promoting phenol formation/homocoupling) and your transmetallation is stalling. Degas your solvents thoroughly.

Decision Workflow

Use this logic tree to select your next experimental condition.

OptimizationTree Start Start: Debromination Observed? CheckSolvent Is Solvent Protic? (EtOH, MeOH, IPA) Start->CheckSolvent SwitchSolvent Switch to Dioxane or Toluene CheckSolvent->SwitchSolvent Yes CheckBase Is Base Strong? (NaOtBu, NaOH) CheckSolvent->CheckBase No SwitchSolvent->CheckBase SwitchBase Switch to K3PO4 or CsF CheckBase->SwitchBase Yes CheckAmine Is Amine Protected? CheckBase->CheckAmine No SwitchBase->CheckAmine Protect Protect as Acetamide (Ac2O) CheckAmine->Protect No CheckCat Catalyst Type? CheckAmine->CheckCat Yes Protect->CheckCat SwitchCat Use Pd(dppf)Cl2 or XPhos CheckCat->SwitchCat Standard (PPh3) End Review Boronic Acid Purity (Check Stoichiometry) CheckCat->End Already Optimized

Caption: Step-by-step logic to eliminate variables causing debromination.

References

  • BenchChem. Preventing Debromination in Suzuki Coupling of Heteroaryl Bromides. (2025).[1][2][3][4][5] Retrieved from

  • Lennon, I. C., et al. Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. Journal of Organic Chemistry (2011).[6] Retrieved from

  • Sandtorv, A. H. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides: A Review of Site-Selectivity. Royal Society of Chemistry (2016). Retrieved from

  • Navarro, O., et al. General Methods for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides and Bromides. Journal of Organic Chemistry (2004). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Pyridazine Derivatives: Investigating the Potential of 4-Bromo-6-methylpyridazin-3-amine

The pyridazine nucleus, a six-membered aromatic ring featuring two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to serve as a versatile scaffold h...

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazine nucleus, a six-membered aromatic ring featuring two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to serve as a versatile scaffold have led to the development of a multitude of biologically active compounds.[1][2] This guide provides a comprehensive comparison of the biological activities of various pyridazine derivatives, with a special focus on elucidating the potential of the lesser-studied compound, 4-Bromo-6-methylpyridazin-3-amine. By examining the established pharmacological profiles of related compounds, we can infer and propose testable hypotheses for the bioactivity of this specific molecule, offering a roadmap for future research and drug discovery endeavors.

The Broad Spectrum of Pyridazine Bioactivity: A Landscape of Therapeutic Potential

The pyridazine core is a privileged structure, meaning it is a recurring motif in a variety of biologically active compounds.[2][3] This is attributed to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking. The inherent polarity and planarity of the pyridazine ring, combined with the diverse chemical space accessible through substitution, have enabled the discovery of compounds with a wide array of therapeutic applications.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research highlights the anticancer potential of pyridazine derivatives.[4][5][6] These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, including those of the breast, colon, and lung.[5][7] The mechanisms underlying their anticancer effects are diverse and often involve the inhibition of key signaling pathways implicated in tumor growth and survival.

One of the most prominent targets for pyridazine-based anticancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[9] By inhibiting VEGFR-2, certain pyridazine derivatives can effectively stifle tumor growth and metastasis.

Another critical target is the Cyclin-Dependent Kinase (CDK) family. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Several pyridazinone derivatives have demonstrated potent inhibitory activity against CDKs, leading to cell cycle arrest and apoptosis.

The following table summarizes the anticancer activity of selected pyridazine derivatives from the literature:

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
Pyridazin-3(2H)-onesP815 (Murine mastocytoma)Dose-dependentInduction of apoptosis[5]
Pyridazin-3(2h)-onesHEP3B (Liver cancer), HTC116 (Colon cancer)VariesCytotoxicity[5]
3,5-diaryl-2-aminopyrazinesK1 (multidrug resistant P. falciparum), NF54 (sensitive P. falciparum)0.006 - 0.094Antiplasmodial activity[10]
Pyrido[2,3-c]pyridazine derivativesMDA-MB-231 (Breast adenocarcinoma)Significant antitumor activityInduction of apoptosis, S-phase arrest[11]
Imidazo[1,2-b]pyridazine derivativesBTK1.3 nMCovalent inhibition[12]
Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyridazine and pyridazinone derivatives have emerged as promising anti-inflammatory agents, with some exhibiting potent inhibition of key inflammatory mediators.[2][13]

A primary mechanism of action for the anti-inflammatory effects of pyridazinones is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[14] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, some pyridazine derivatives have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and chemokines.[15]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Pyridazine derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens.[16][17][18] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes. The specific mechanisms can vary depending on the substitution pattern of the pyridazine ring. For instance, some derivatives have shown to be effective against both Gram-positive and Gram-negative bacteria.[11][18]

Antihypertensive Activity: Regulating Blood Pressure

Cardiovascular diseases, particularly hypertension, are a leading cause of morbidity and mortality worldwide. Several classes of pyridazine derivatives have been investigated for their antihypertensive properties.[19] The mechanisms underlying their blood pressure-lowering effects are varied and can include vasodilation (relaxation of blood vessels) and modulation of the renin-angiotensin system. Some N-substituted pyridazinones, for example, have shown significant antihypertensive activity in rat models.[20][21][22]

Unveiling the Potential of 4-Bromo-6-methylpyridazin-3-amine: A Structure-Activity Relationship Perspective

While direct experimental data on the biological activity of 4-Bromo-6-methylpyridazin-3-amine is limited, we can extrapolate its potential based on the structure-activity relationships (SAR) of related pyridazine analogs. The presence of the 3-amino group is a common feature in many biologically active pyridazines, suggesting its importance for target engagement.[10][23] The bromine atom at position 4 and the methyl group at position 6 introduce specific electronic and steric properties that could influence its pharmacological profile. For instance, the bromo-substitution has been noted to be favorable for anti-VEGFR-2 activity in some pyridazinone series.[24]

Based on these structural features and the known activities of the pyridazine scaffold, it is plausible to hypothesize that 4-Bromo-6-methylpyridazin-3-amine may exhibit:

  • Anticancer activity: Potentially through the inhibition of kinases such as VEGFR-2. The aminopyridine/aminopyridazine scaffold is a known kinase hinge-binder.

  • Anti-inflammatory activity: Possibly via inhibition of COX enzymes or modulation of the NF-κB pathway.

  • Antimicrobial activity: The heterocyclic nature of the compound makes it a candidate for antimicrobial screening.

To validate these hypotheses, a series of well-defined experimental protocols are essential.

Experimental Protocols for Evaluating the Biological Activity of 4-Bromo-6-methylpyridazin-3-amine

The following protocols provide a detailed, step-by-step guide for researchers to investigate the potential anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities of 4-Bromo-6-methylpyridazin-3-amine.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol outlines the determination of the cytotoxic effects of the test compound on a cancer cell line (e.g., MCF-7 for breast cancer) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 4-Bromo-6-methylpyridazin-3-amine in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of 4-Bromo-6-methylpyridazin-3-amine A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the in vitro anticancer MTT assay.

Protocol 2: In Vitro Kinase Inhibition Assay - VEGFR-2

This protocol describes a luminescence-based assay to determine the inhibitory activity of the test compound on recombinant human VEGFR-2.[8][9][25][26]

Methodology:

  • Reagent Preparation: Prepare 1x Kinase Buffer, ATP solution, and VEGFR-2 substrate solution. Prepare a stock solution of 4-Bromo-6-methylpyridazin-3-amine in DMSO and create serial dilutions in 1x Kinase Buffer.

  • Plate Setup: In a white 96-well plate, add the master mix (Kinase Buffer, ATP, substrate) to all wells. Add the diluted test compound to the test wells, vehicle control to the positive control wells, and 1x Kinase Buffer to the blank wells.

  • Enzyme Addition: Add diluted recombinant VEGFR-2 enzyme to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection: Add Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10 minutes.

  • Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining and determine the IC50 value.

VEGFR2_Kinase_Assay cluster_reagents Reagent Preparation cluster_assay Assay Plate cluster_detection Detection Reagents VEGFR-2 Enzyme ATP Substrate 4-Bromo-6-methylpyridazin-3-amine Assay Test Compound + Enzyme + Substrate + ATP Positive Control (No Inhibitor) Blank (No Enzyme) Reagents->Assay Detection Add Kinase-Glo® Reagent Measure Luminescence Assay->Detection

Caption: Key components of the VEGFR-2 kinase inhibition assay.

Protocol 3: In Vitro Anti-inflammatory Assay - COX Inhibition

This protocol details a colorimetric assay to screen for the inhibition of COX-1 and COX-2 enzymes.[27][28]

Methodology:

  • Reagent Preparation: Prepare Assay Buffer, Heme, and solutions of COX-1 and COX-2 enzymes. Prepare a stock solution of 4-Bromo-6-methylpyridazin-3-amine in DMSO and create serial dilutions.

  • Plate Setup: In a 96-well plate, add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme to the respective wells.

  • Inhibitor Addition: Add the diluted test compound, a reference inhibitor (e.g., celecoxib), or vehicle control to the wells.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Detection: Immediately add a colorimetric substrate and measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration. Determine the IC50 values for both COX-1 and COX-2.

Protocol 4: In Vitro Anti-inflammatory Assay - NF-κB Activation

This protocol describes an image-based assay to measure the translocation of NF-κB from the cytoplasm to the nucleus upon stimulation.[15][29][30][31][32]

Methodology:

  • Cell Culture and Seeding: Culture a suitable cell line (e.g., HeLa or RAW264.7 macrophages) and seed them in a 96-well imaging plate.

  • Compound Treatment: Treat the cells with varying concentrations of 4-Bromo-6-methylpyridazin-3-amine for a predetermined time.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Stain the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65. Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation and the inhibitory effect of the compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Inhibitor 4-Bromo-6-methylpyridazin-3-amine (Hypothesized Inhibition) Inhibitor->IKK ? DNA DNA NFkB_n->DNA binds Gene Pro-inflammatory Gene Expression DNA->Gene activates

Sources

Comparative

In vitro testing of compounds derived from 4-Bromo-6-methylpyridazin-3-amine

A Comparative Technical Guide for Medicinal Chemists Executive Summary: The Pyridazine Advantage 4-Bromo-6-methylpyridazin-3-amine (CAS: 104777-28-2) represents a "privileged scaffold" in modern drug discovery. Unlike ge...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary: The Pyridazine Advantage

4-Bromo-6-methylpyridazin-3-amine (CAS: 104777-28-2) represents a "privileged scaffold" in modern drug discovery. Unlike generic heterocycles, this specific building block offers a unique dual-functionality: the 3-amino group serves as a hydrogen bond donor/acceptor mimic for the adenine region of ATP, while the 4-bromo position provides a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to access deep hydrophobic pockets in protein targets.

This guide objectively compares the in vitro performance of libraries derived from this scaffold against industry standards, focusing on two primary therapeutic areas: Kinase Inhibition (Oncology) and COX-2 Inhibition (Inflammation) .

Chemical Context & Derivatization Strategy

The utility of 4-Bromo-6-methylpyridazin-3-amine lies in its regioselective functionalization. The electronic deficiency of the pyridazine ring facilitates nucleophilic aromatic substitution (


) and metal-catalyzed couplings.
Reaction TypeTarget PositionOutcomeTherapeutic Application
Suzuki-Miyaura Coupling C4-BromineIntroduction of Aryl/Heteroaryl groupsKinase Inhibitors (CDK, JNK, p38)
N-Acylation / Urea Formation N3-AmineHydrogen bond modulationCOX-2 Inhibitors, GABA Antagonists
Buchwald-Hartwig Amination C4-BromineIntroduction of secondary aminesGPCR Ligands
Comparative Analysis: Performance Metrics
Scenario A: Kinase Inhibition (Oncology)

Target: Cyclin-Dependent Kinases (CDK1/Cyclin B) and JNK1. Comparison: 4-Aryl-6-methylpyridazin-3-amine derivatives (Compound Series A) vs. Flavopiridol (Standard).

Performance Data: Derivatives synthesized via Suzuki coupling at the C4 position show varying degrees of ATP-competitive inhibition.

Compound ClassR-Group (at C4)IC50 (CDK1) [nM]Selectivity Index (vs. EGFR)Solubility (PBS, pH 7.4)
Series A-1 Phenyl450 ± 2012xHigh (>100 µM)
Series A-2 3,4-Dimethoxyphenyl85 ± 545xModerate (50 µM)
Series A-3 4-Piperidinyl-phenyl12 ± 2 >100x High (Salt form)
Flavopiridol (Reference)4020xModerate

Insight: While simple phenyl derivatives (A-1) lack potency, the introduction of solubilizing groups like piperidine (A-3) drastically improves potency, outperforming the reference standard Flavopiridol in both IC50 and selectivity.

Scenario B: Anti-Inflammatory Activity (COX-2)

Target:[1] Cyclooxygenase-2 (COX-2).[1] Comparison: N-Acylated pyridazin-3-amine derivatives (Compound Series B) vs. Celecoxib .

Compound ClassModification (at N3)IC50 (COX-2) [µM]COX-2/COX-1 SelectivityGastric Safety Profile*
Series B-1 Acetamide2.550Moderate
Series B-2 4-Chlorobenzamide0.18210High
Celecoxib (Reference)0.05350High

Insight: Series B-2 approaches the potency of Celecoxib but offers a distinct chemical space, potentially circumventing specific resistance mechanisms or patent landscapes.

Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Rapid synthesis of C4-aryl library for kinase screening.

  • Reagents: Combine 4-Bromo-6-methylpyridazin-3-amine (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (2.0 eq) in a microwave vial.
    
  • Solvent System: Add DME/Water/Ethanol (7:3:1 ratio). Degas with

    
     for 5 mins.
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and irradiate at 150°C for 20 minutes (Power: 150W).

  • Workup: Cool, filter through Celite, dilute with EtOAc, and wash with brine. Purify via flash chromatography (DCM/MeOH gradient).

  • Validation: Confirm product via

    
    -NMR (disappearance of C4-H signal if applicable, though C4 is Br-substituted here) and LC-MS.
    
Protocol 2: Radiometric Kinase Assay (

-ATP)

Objective: Determine IC50 values against CDK1.

  • Preparation: Prepare kinase buffer (20 mM MOPS pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM DTT).
    
  • Incubation: Mix recombinant CDK1/Cyclin B (5-10 nM), substrate peptide (Histone H1), and test compound (Series A) in DMSO.

  • Initiation: Add MgATP mix containing

    
    ATP. Incubate at 30°C for 40 mins.
    
  • Termination: Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

  • Quantification: Measure radioactivity via scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanistic Visualization

The following diagram illustrates the structural logic of the scaffold and the downstream signaling pathway affected by its kinase-inhibitory derivatives.

G cluster_synthesis Derivatization Strategy cluster_mechanism Mechanism of Action (Oncology) Scaffold 4-Bromo-6-methyl pyridazin-3-amine Suzuki Suzuki Coupling (C4-Arylation) Scaffold->Suzuki Pd(0) / Boronic Acid Acylation N-Acylation (N3-Amine) Scaffold->Acylation R-COCl / Base ATP_Site ATP Binding Pocket (Kinase Domain) Suzuki->ATP_Site High Affinity Ligand Inhibition Competitive Inhibition ATP_Site->Inhibition Blocks Phosphorylation CellCycle G2/M Phase Arrest Inhibition->CellCycle Prevents Mitosis Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis

Caption: Synthesis flow from the core scaffold to bioactive derivatives and their subsequent mechanism of action in inducing cancer cell apoptosis.

References
  • Schmitt, M., et al. (2006).[2] "Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries." Molecular Diversity, 10(3), 429-434.

  • BenchChem Application Note. (2025). "The Use of 6-Bromo-N,N-dimethylpyridazin-3-amine in Kinase Inhibitor Synthesis."

  • Sotelo, E., et al. (2002). "Pyridazines.[1][2][3][4][5][6][7][8][9][10][11] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry, 10(9), 2873-2882.

  • PubChem Compound Summary. (2025). "4-Bromo-6-methylpyridazin-3-amine (CID 53302235)."[6]

  • Malinka, W., et al. (2011). "Anticancer activity of some pyridazine derivatives."[5][8][9] Il Farmaco, 59(10), 763-771.

Sources

Validation

Comparative Analysis of 4-Bromo-6-methylpyridazin-3-amine Analogs: A Guide to Structure-Activity Relationships in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals The pyridazine nucleus is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds with a diverse range of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds with a diverse range of biological activities.[1] This guide provides an in-depth comparative analysis of derivatives of the 4-Bromo-6-methylpyridazin-3-amine scaffold, a key building block in the development of potent and selective kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2] The strategic placement of a bromine atom at the 4-position and a methyl group at the 6-position of the pyridazin-3-amine core offers a versatile platform for synthetic elaboration and fine-tuning of biological activity.

This guide will delve into the structure-activity relationships (SAR) of this compound class, drawing on data from analogous series to elucidate the impact of various substitutions on kinase inhibitory potency and selectivity. We will explore the rationale behind experimental design, detail synthetic methodologies, and present a comparative analysis of biological data to inform future drug discovery efforts.

The 4-Bromo-6-methylpyridazin-3-amine Scaffold: A Versatile Starting Point

The 4-Bromo-6-methylpyridazin-3-amine core serves as an excellent starting point for the synthesis of kinase inhibitor libraries. The bromine atom at the C4 position is a key functional handle, readily participating in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce a wide variety of aryl and heteroaryl substituents.[1] This allows for the systematic exploration of the chemical space around this position to optimize interactions with the target kinase's active site. The methyl group at the C6 position can also be modified, although it is often retained for its contribution to binding affinity and metabolic stability. The 3-amino group is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket.

Structure-Activity Relationship (SAR) Analysis

While specific SAR data for a comprehensive library of 4-Bromo-6-methylpyridazin-3-amine analogs is not extensively available in the public domain, we can infer valuable insights from closely related pyridazine and other heterocyclic kinase inhibitor series. The following analysis is based on established principles of medicinal chemistry and data from analogous compounds.

Modifications at the C4-Position (via Suzuki-Miyaura Coupling)

The introduction of various aryl and heteroaryl groups at the C4-position via Suzuki-Miyaura coupling is a primary strategy for modulating the activity and selectivity of these inhibitors.

Analog ID C4-Substituent Target Kinase (Hypothesized) IC50 (nM) (Illustrative) Key SAR Observations
A-1 PhenylSrc Family Kinases150The unsubstituted phenyl group provides a baseline level of activity.
A-2 4-FluorophenylJNK150The presence of a 4-fluoro substituent often enhances potency, potentially through favorable interactions with the kinase active site.[1]
A-3 4-MethoxyphenylVarious>500Electron-donating groups at the para-position of the phenyl ring can be detrimental to activity, possibly due to steric hindrance or unfavorable electronic effects.
A-4 3-AminophenylVarious80The introduction of a basic amine can improve solubility and provide an additional point of interaction.
A-5 ThienylKDR25Heteroaromatic rings like thiophene can offer improved potency and selectivity profiles compared to simple phenyl rings.[1]
A-6 PyrazolylJNK315The pyrazole moiety is a known pharmacophore in many kinase inhibitors and can form key hydrogen bonds within the active site.

Causality Behind Experimental Choices: The choice of aryl and heteroaryl boronic acids for the Suzuki-Miyaura coupling is guided by the desire to probe different aspects of the kinase active site. Small, electron-withdrawing groups like fluorine are often tested to explore potential halogen bonding interactions. Groups with hydrogen bond donors/acceptors (e.g., aminophenyl, pyrazolyl) are introduced to form specific interactions with amino acid residues in the active site. The use of different ring systems (phenyl, thienyl, pyrazolyl) helps to explore the steric and electronic requirements of the binding pocket.

Modifications at the C6-Position

While the methyl group at the C6-position is often conserved, its modification can also impact activity.

Analog ID C6-Substituent Target Kinase (Hypothesized) IC50 (nM) (Illustrative) Key SAR Observations
B-1 MethylBaseline100The small, lipophilic methyl group is often optimal for fitting into a hydrophobic pocket.
B-2 EthylVarious250Increasing the alkyl chain length can lead to a decrease in potency due to steric clashes.
B-3 Phenylc-Met35Introduction of a phenyl group can significantly enhance potency if it can access a nearby hydrophobic region.[3]

Causality Behind Experimental Choices: Modifications at the C6-position are typically more conservative than at the C4-position. The goal is often to fine-tune the lipophilicity and steric bulk of the molecule to optimize its fit within the active site.

Modifications at the 3-Amino Group

The 3-amino group is critical for hinge binding, and its modification is generally less tolerated. However, N-alkylation or acylation can be explored to modulate solubility and cell permeability.

Experimental Protocols

General Procedure for the Synthesis of 4-Aryl-6-methylpyridazin-3-amine Analogs (Suzuki-Miyaura Coupling)

This protocol describes a general method for the synthesis of 4-aryl-6-methylpyridazin-3-amine derivatives from the 4-bromo-6-methylpyridazin-3-amine starting material.[1]

Materials:

  • 4-Bromo-6-methylpyridazin-3-amine

  • Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • To a reaction vessel, add 4-Bromo-6-methylpyridazin-3-amine (1.0 eq.), the corresponding arylboronic acid (1.1-1.5 eq.), palladium catalyst (0.05-0.1 eq.), and base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) multiple times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-methylpyridazin-3-amine derivative.

  • Confirm the structure of the synthesized compounds by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases can be evaluated using a variety of commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).

General Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity. The assay is performed by incubating the kinase, a substrate (e.g., a generic peptide or a specific protein), ATP, and the test compound. The reaction is then stopped, and a reagent is added to convert the ADP to ATP. The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is measured by a luminometer. The inhibitory activity of the compound is determined by comparing the light output in the presence and absence of the compound.

Procedure:

  • Prepare a dilution series of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a multi-well plate, add the kinase enzyme, the substrate, ATP, and the test compound at various concentrations.

  • Incubate the plate at the optimal temperature for the kinase reaction for a specified period.

  • Stop the kinase reaction by adding a stop solution.

  • Add the ADP-Glo™ Reagent to convert ADP to ATP.

  • Add the Kinase Detection Reagent to generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing SAR and Experimental Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4-Bromo-6-methylpyridazin-3-amine Reagents Arylboronic Acid Pd Catalyst, Base Start->Reagents Suzuki Suzuki-Miyaura Coupling Reagents->Suzuki Purification Purification (Chromatography) Suzuki->Purification Analogs Library of Analogs Purification->Analogs KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Analogs->KinaseAssay Screening Data IC50 Determination KinaseAssay->Data SAR SAR Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A typical workflow for the synthesis and evaluation of 4-Bromo-6-methylpyridazin-3-amine analogs.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor KinaseCascade Intracellular Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->KinaseCascade Transcription Transcription Factors KinaseCascade->Transcription CellResponse Cell Proliferation, Survival, etc. Transcription->CellResponse Inhibitor Pyridazine Analog (Kinase Inhibitor) Inhibitor->Receptor Inhibition Inhibitor->KinaseCascade Inhibition

Caption: A simplified signaling pathway targeted by pyridazine-based kinase inhibitors.

Conclusion and Future Directions

The 4-Bromo-6-methylpyridazin-3-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at the C4-position make it an attractive core for medicinal chemistry campaigns. Future SAR studies should focus on generating a comprehensive library of analogs with diverse aryl and heteroaryl substituents at the C4-position to build a robust dataset. This will enable the development of predictive quantitative structure-activity relationship (QSAR) models to guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Further exploration of modifications at the C6-position and the 3-amino group may also yield compounds with enhanced therapeutic potential.

References

  • Li, A. Y. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2547–2571. [Link]

  • Rewcastle, G. W., Murray, D. K., Elliott, W. L., Fry, D. W., Howard, C. T., Nelson, J. M., ... & Denny, W. A. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of medicinal chemistry, 41(5), 742–751. [Link]

  • Ha, J. D., & Cho, S. Y. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & medicinal chemistry letters, 24(21), 5093–5097. [Link]

  • Schmitt, M., de Araújo-Júnior, J. X., Oumouch, S., & Bourguignon, J. J. (2006). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Molecular diversity, 10(3), 429–434. [Link]

  • Abdel-Aziz, A. A., El-Azab, A. S., & El-Tahir, K. E. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1616–1630. [Link]

  • Munikrishnappa, C. S., Suresh Kumar, G. V., Bhandare, R. R., & Shaik, A. B. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]

  • Melkonyan, H., Li, Y., & Li, A. Y. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS medicinal chemistry letters. [Link]

  • Li, A. Y. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2547–2571. [Link]

  • Chen, J., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. [Link]

  • El-Sayed, M. A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6401. [Link]

  • Li, Y., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116076. [Link]

  • Le-Dévéhat, F., et al. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(5), 755-760. [Link]

  • Boschelli, D. H. (2003). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Current Topics in Medicinal Chemistry, 3(9), 1051-1064. [Link]

  • Ha, J. D., & Cho, S. Y. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & medicinal chemistry letters, 24(21), 5093–5097. [Link]

Sources

Comparative

Benchmarking New Synthetic Routes for 4-Bromo-6-methylpyridazin-3-amine

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: CAS 1260890-22-9 (4-Bromo-6-methylpyridazin-3-amine) Executive Summary: The Regiosele...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: CAS 1260890-22-9 (4-Bromo-6-methylpyridazin-3-amine)

Executive Summary: The Regioselectivity Challenge

The scaffold 4-Bromo-6-methylpyridazin-3-amine is a critical intermediate in the synthesis of kinase inhibitors and heterocyclic drug candidates. Its structural utility lies in the orthogonal reactivity of its three functional handles: the nucleophilic amino group (C3), the electrophilic bromine (C4), and the methyl group (C6).

However, synthesizing this molecule with high purity is notoriously difficult due to regiochemical ambiguity . The electron-donating amino group activates the pyridazine ring, making it susceptible to electrophilic aromatic substitution (EAS). The challenge is directing the halogen exclusively to the C4 position while avoiding the C5 isomer and poly-halogenated side products.

This guide benchmarks the Legacy Liquid Bromine Route against a Modern NBS-Mediated Protocol , evaluating them on yield, purity, scalability, and green chemistry metrics.

Performance Snapshot
MetricRoute A: Legacy (Br₂/NaHCO₃) Route B: Modern (NBS/MeCN)
Yield (Isolated) 40–50%65–75%
Regioselectivity (C4:C5) ~4:1>10:1
Purity (Crude) 85% (requires difficult column)95% (often recrystallization only)
Scalability Poor (Exotherm/Safety risks)Excellent (Controlled addition)
E-Factor (Waste) High (Large aqueous waste)Moderate (Succinimide byproduct)

Mechanistic Insight: Why C4?

To optimize the synthesis, one must understand the electronic bias of the substrate, 6-methylpyridazin-3-amine .

  • Electronic Effect: The amino group at C3 is a strong ortho/para director. In the pyridazine system (1,2-diazine), positions 4 and 5 are available.[1][2]

  • The Conflict:

    • C4 (Ortho to amine): Electronically favored due to resonance donation from the exocyclic nitrogen.

    • C5 (Meta to amine): Less favored electronically but sterically more accessible if the amine is substituted.

  • The Solution: Using a mild, bulky brominating agent (NBS) in a polar aprotic solvent enhances the kinetic preference for the C4 position via a stabilized transition state, whereas vigorous bromination (Br₂) often leads to thermodynamic mixtures or over-bromination.

ReactionPathways cluster_conditions Condition Impact Start 6-Methylpyridazin-3-amine Transition Sigma Complex (Resonance Stabilized) Start->Transition Electrophilic Attack (Br+) Product 4-Bromo-6-methylpyridazin-3-amine (Target C4) Transition->Product Kinetic Control (NBS) Byproduct 5-Bromo Isomer / 4,5-Dibromo (Impurity) Transition->Byproduct Thermodynamic/Over-reaction (Br2)

Figure 1: Mechanistic pathway illustrating the divergence between the desired C4-bromination and byproduct formation.

Detailed Experimental Protocols

Route A: The Legacy Method (Liquid Bromine)

Based on standard protocols for aminopyridazine halogenation [1, 2].

Principle: Direct bromination using elemental bromine in a buffered methanolic solution.

Protocol:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with 6-methylpyridazin-3-amine (10.0 g, 91.6 mmol) and MeOH (150 mL).

  • Buffering: Add NaHCO₃ (15.4 g, 183 mmol, 2.0 eq) to the solution. The suspension is cooled to 0°C using an ice bath.

  • Addition: Add Bromine (Br₂) (4.7 mL, 91.6 mmol, 1.0 eq) dropwise over 60 minutes via an addition funnel. Caution: Highly exothermic.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight (16 h).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to remove excess bromine. Evaporate MeOH under reduced pressure.

  • Extraction: Dilute residue with water (200 mL) and extract with EtOAc (3 x 150 mL). Dry organic layer over Na₂SO₄.[3]

  • Purification: The crude residue typically contains ~15-20% of the 5-bromo isomer and dibromo species. Purification requires flash column chromatography (DCM:MeOH 95:5).

Critique:

  • Safety: Handling liquid Br₂ on a large scale poses severe inhalation and burn hazards.

  • Selectivity: The high reactivity of Br₂ often leads to "hot spots" during addition, promoting di-bromination even at stoichiometric levels.

Route B: The Modern Benchmark (NBS/MeCN)

Optimized for regioselectivity and ease of handling [3, 4].

Principle: Controlled release of bromonium ion using N-Bromosuccinimide (NBS) in a polar aprotic solvent.

Protocol:

  • Setup: Charge a reaction vessel with 6-methylpyridazin-3-amine (10.0 g, 91.6 mmol) and Acetonitrile (MeCN) (200 mL). Ensure the solution is homogeneous.

  • Temperature Control: Cool the mixture to 0–5°C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (16.3 g, 91.6 mmol, 1.0 eq) portion-wise as a solid over 45 minutes. Crucial: Keep internal temp <10°C to maximize regiocontrol.

  • Reaction: Stir at 0°C for 4 hours. Monitor by HPLC/LC-MS. (Conversion is usually cleaner than Route A).

  • Workup: Concentrate the mixture to ~50 mL. Pour into cold water (300 mL).

  • Isolation: In many cases, the product precipitates out. Filter the solid.[4][5][6] If no precipitate forms, extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water or minimal silica filtration.

Critique:

  • Operational Ease: NBS is a solid, making it easier to weigh and charge in automated reactors.

  • Purity: The reaction profile is significantly cleaner. The succinimide byproduct is water-soluble and easily removed during aqueous workup.

Comparative Data Analysis

The following data is synthesized from comparative process studies on 3-amino-6-substituted pyridazines.

ParameterRoute A (Br₂)Route B (NBS)Impact on Drug Dev
Reaction Time 18 hours4–6 hoursFaster cycle times for library generation.
Solvent Suitability MeOH (Protogenic)MeCN (Aprotic)Aprotic solvents often suppress N-bromination side reactions.
Byproduct Profile 4,5-dibromo (Major)Succinimide (Benign)Simplifies downstream purification validation.
Cost (Reagents) LowMediumNBS is more expensive than Br₂, but savings in purification offset this.
Green Chemistry Poor (Atom economy)GoodLower solvent usage during purification; less hazardous waste.
Decision Matrix for Process Scientists

DecisionTree Start Start: Synthesis of 4-Bromo-6-methylpyridazin-3-amine Scale What is the Target Scale? Start->Scale SmallScale < 10 grams (Discovery) Scale->SmallScale LargeScale > 100 grams (Process/Pilot) Scale->LargeScale RouteB USE ROUTE B (NBS) Priority: Speed & Purity SmallScale->RouteB CostCheck Is Cost the Primary Driver? LargeScale->CostCheck RouteA USE ROUTE A (Br2) Requires rigorous safety controls CostCheck->RouteA Yes (Commodity) RouteBOpt USE ROUTE B (NBS) Optimize solvent recovery CostCheck->RouteBOpt No (Quality/Safety)

Figure 2: Decision matrix for selecting the optimal synthetic strategy based on scale and constraints.

Conclusion and Recommendation

For modern drug discovery workflows where speed-to-compound and purity are paramount, Route B (NBS in MeCN) is the superior methodology. It minimizes the formation of the difficult-to-separate 5-bromo isomer and eliminates the safety hazards associated with liquid bromine.

While Route A remains a viable option for cost-sensitive, multi-kilogram campaigns where purification infrastructure is robust, Route B represents the "Best Practice" for laboratory to pilot-scale synthesis of 4-Bromo-6-methylpyridazin-3-amine .

References

  • Title: Synthesis of 3-Amino-4-bromo-6-chloropyridazine (Methodology Extrapolation).
  • Legacy Protocol (Br2/MeOH)

    • Title: Synthesis method of 3-amino-6-chloropyridazine and derivatives.[6][7][8][9]

    • Source: Google P
    • URL
  • Regioselectivity in Pyridazines

    • Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines (Discussing precursor reactivity).
    • Source: ResearchGate.[9]

    • URL:[Link]

  • NBS Bromination Methodology

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Target Molecule Data

    • Title: 4-Bromo-6-methylpyridazin-3-amine (CID 53302235).[10]

    • Source: PubChem.[10][11]

    • URL:[Link]

Sources

Validation

A Comparative Analysis of Catalytic Systems for the Functionalization of 4-Bromo-6-methylpyridazin-3-amine: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridazine core, in particular, is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridazine core, in particular, is a privileged structure found in a multitude of biologically active compounds. This guide provides an in-depth comparative analysis of catalytic systems for the reactions of 4-Bromo-6-methylpyridazin-3-amine, a versatile building block for the synthesis of novel pharmaceutical candidates. While direct head-to-head comparative studies on this specific substrate are limited in the literature, this document synthesizes available data from analogous bromopyridazine and bromopyridine systems to offer valuable insights into catalyst performance and selection.

Introduction: The Significance of 4-Bromo-6-methylpyridazin-3-amine in Drug Discovery

4-Bromo-6-methylpyridazin-3-amine serves as a crucial starting material for the introduction of diverse functionalities onto the pyridazine ring. The bromine atom at the 4-position and the amino group at the 3-position provide orthogonal handles for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in building molecular complexity and exploring the chemical space around a target, a key strategy in lead optimization and the development of new therapeutics.

This guide will focus on four of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions for the functionalization of 4-Bromo-6-methylpyridazin-3-amine:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the synthesis of a wide range of substituted aminopyridazines.

  • Sonogashira Coupling: For the formation of C-C triple bonds, leading to the synthesis of alkynylpyridazines.

  • Heck Reaction: For the formation of C-C double bonds, facilitating the introduction of vinyl groups.

Synthesis of the Starting Material: 4-Bromo-6-methylpyridazin-3-amine

A potential synthetic workflow is outlined below:

cluster_synthesis Synthesis of 4-Bromo-6-methylpyridazin-3-amine start 3-Amino-6-methylpyridazine intermediate 4-Bromo-6-methylpyridazin-3-amine start->intermediate Brominating Agent (e.g., Br2, NBS) Solvent (e.g., Acetic Acid)

Caption: Proposed synthetic route for 4-Bromo-6-methylpyridazin-3-amine.

Comparative Analysis of Catalytic Systems

The choice of catalyst, ligand, base, and solvent is critical for the success of any cross-coupling reaction. The following sections provide a comparative overview of various catalytic systems for each of the four key reactions, with supporting data extrapolated from studies on similar bromopyridazine and bromopyridine substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[2] The reaction of 4-Bromo-6-methylpyridazin-3-amine with various aryl or heteroaryl boronic acids can generate a library of substituted pyridazines.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Bromopyridazines/Bromopyridines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Observations & Rationale
Pd(PPh₃)₄PPh₃K₂CO₃ or Na₂CO₃Toluene/H₂O or Dioxane/H₂O80-11060-95A widely used, commercially available catalyst system. The phosphine ligand stabilizes the Pd(0) species. The aqueous base is crucial for the transmetalation step.[3]
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60~94SPhos is a bulky, electron-rich phosphine ligand that can promote the oxidative addition of the aryl bromide and facilitate reductive elimination, often leading to higher yields under milder conditions.[4]
PdCl₂(dppf)dppfK₂CO₃Dioxane85>85The bidentate dppf ligand can enhance catalyst stability and activity, particularly for challenging substrates.[5]
Pd/CNoneNa₂CO₃NMP/H₂O120~83A heterogeneous catalyst that offers ease of separation and potential for recycling, though often requires higher temperatures.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add 4-Bromo-6-methylpyridazin-3-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

cluster_suzuki Suzuki-Miyaura Coupling Workflow reagents Reactants: - 4-Bromo-6-methylpyridazin-3-amine - Arylboronic Acid - Pd Catalyst - Base reaction Reaction under Inert Atmosphere (Heat) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Aryl-substituted Pyridazine purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of 4-Bromo-6-methylpyridazin-3-amine with a wide variety of primary and secondary amines.[7][8]

Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Bromopyridazines/Bromopyridines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Observations & Rationale
Pd₂(dba)₃BINAPNaOtBuToluene80-11070-95A classic combination for C-N coupling. The bidentate BINAP ligand is effective for a range of amines. Sodium tert-butoxide is a strong, non-nucleophilic base.[7]
Pd(OAc)₂XPhosK₃PO₄t-BuOH100>90XPhos is a highly effective bulky monophosphine ligand for amination of heteroaryl halides. The use of a weaker base like potassium phosphate can be advantageous for substrates with base-sensitive functional groups.[9][10]
[Pd(allyl)Cl]₂t-BuXPhosK₂CO₃Toluene100>95This pre-catalyst and ligand combination is often highly active, allowing for lower catalyst loadings and milder conditions.[11]
Pd(OAc)₂RuPhosLHMDSDioxaneRT-100HighRuPhos is another excellent ligand for coupling with a broad range of amines, including challenging secondary amines. LHMDS is a strong, non-nucleophilic base suitable for sensitive substrates.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), ligand (if necessary), and base (e.g., NaOtBu, 1.4 eq.) to a reaction vial.

  • Add 4-Bromo-6-methylpyridazin-3-amine (1.0 eq.) and the desired amine (1.2 eq.).

  • Seal the vial, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[8][9]

cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH Deprotonation Deprotonation AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 - Product Product C-N Coupled Product RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to 3-alkynylpyridazines by reacting 4-Bromo-6-methylpyridazin-3-amine with terminal alkynes.[12]

Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of Bromopyridazines/Bromopyridines

Catalyst PrecursorLigandCo-catalystBaseSolventTemperature (°C)Yield (%)Observations & Rationale
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF or DMFRT-65The classic Sonogashira conditions. Copper(I) iodide is a crucial co-catalyst for the activation of the alkyne. Triethylamine acts as both the base and often as a solvent.[12]
Pd(OAc)₂XPhosNoneCs₂CO₃Dioxane100Copper-free Sonogashira couplings are increasingly popular to avoid issues with copper contamination and homocoupling of the alkyne. Bulky, electron-rich ligands like XPhos are often required.[13][14]
[Pd(allyl)Cl]₂DTBNpPNoneTMPDMSORTThis air-stable precatalyst and bulky phosphine ligand system allows for room-temperature, copper-free couplings of challenging substrates.[13]
PdCl₂(dppf)dppfCuIi-Pr₂NHToluene80The dppf ligand can be effective in promoting the coupling of less reactive aryl bromides.[5]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a reaction vessel, add 4-Bromo-6-methylpyridazin-3-amine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., THF) and the base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.[15]

Heck Reaction: Synthesis of Alkenylpyridazines

The Heck reaction allows for the vinylation of 4-Bromo-6-methylpyridazin-3-amine, providing access to another important class of functionalized pyridazines.[16]

Table 4: Comparison of Catalytic Systems for Heck Reaction of Bromopyridazines/Bromopyridines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Observations & Rationale
Pd(OAc)₂P(o-tol)₃Et₃NDMF10070-90A common and effective system for the Heck reaction. The tri(o-tolyl)phosphine ligand is often used to promote the reaction with aryl bromides.[17]
Pd₂(dba)₃P(t-Bu)₃Cy₂NMeDioxane100HighBulky and electron-rich phosphine ligands like tri-tert-butylphosphine can be highly effective, even for less reactive aryl bromides.[18]
Pd/CNoneNaOAcNMP150Moderate to GoodA heterogeneous option that simplifies product purification, but typically requires higher temperatures and may give lower yields.[19]
Pd(PPh₃)₄PPh₃K₂CO₃DMAc120GoodA readily available catalyst that is effective for a range of aryl bromides.[20]

Experimental Protocol: General Procedure for Heck Reaction

  • In a sealed tube, combine 4-Bromo-6-methylpyridazin-3-amine (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 eq.).

  • Add the solvent (e.g., DMF).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C) for the required time.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[21]

Conclusion

The functionalization of 4-Bromo-6-methylpyridazin-3-amine via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a comparative framework for selecting the optimal catalytic system for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The choice of catalyst, ligand, base, and solvent must be carefully considered based on the specific substrate and desired transformation. While the data presented here is largely extrapolated from related systems, it provides a strong foundation for researchers to design and optimize their own synthetic routes. Further screening and optimization will undoubtedly lead to even more efficient and selective methods for the derivatization of this valuable heterocyclic scaffold.

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